molecular formula C26H22N6O B13485693 6-Methyl-N-(1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl)-2-(pyridin-3-yl)quinoline-4-carboxamide

6-Methyl-N-(1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl)-2-(pyridin-3-yl)quinoline-4-carboxamide

Cat. No.: B13485693
M. Wt: 434.5 g/mol
InChI Key: WAQDFYMIJZXZOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-N-(1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl)-2-(pyridin-3-yl)quinoline-4-carboxamide is a useful research compound. Its molecular formula is C26H22N6O and its molecular weight is 434.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C26H22N6O

Molecular Weight

434.5 g/mol

IUPAC Name

6-methyl-N-[1-[(3-methylphenyl)methyl]-1,2,4-triazol-3-yl]-2-pyridin-3-ylquinoline-4-carboxamide

InChI

InChI=1S/C26H22N6O/c1-17-5-3-6-19(11-17)15-32-16-28-26(31-32)30-25(33)22-13-24(20-7-4-10-27-14-20)29-23-9-8-18(2)12-21(22)23/h3-14,16H,15H2,1-2H3,(H,30,31,33)

InChI Key

WAQDFYMIJZXZOA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CN2C=NC(=N2)NC(=O)C3=CC(=NC4=C3C=C(C=C4)C)C5=CN=CC=C5

Origin of Product

United States

Biological Activity

The compound 6-Methyl-N-(1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl)-2-(pyridin-3-yl)quinoline-4-carboxamide is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The structural formula of the compound can be represented as follows:

C20H20N4O\text{C}_{20}\text{H}_{20}\text{N}_4\text{O}

This compound features a quinoline core substituted with a triazole moiety and a pyridine ring, which are known to enhance biological activity through various mechanisms.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

  • Inhibition of Protein Kinases : The triazole and quinoline moieties are known to interact with protein kinases, potentially inhibiting their activity. This inhibition can disrupt signaling pathways involved in cell proliferation and survival.
  • Antimicrobial Activity : Preliminary studies indicate that derivatives of quinoline compounds exhibit antimicrobial properties against various bacterial strains. The presence of the triazole group may enhance this activity due to its ability to disrupt microbial cell membranes.
  • Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation in vitro. The mechanism may involve apoptosis induction via caspase activation and modulation of cell cycle progression.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of related compounds against several bacterial strains, including Escherichia coli and Bacillus subtilis. The minimum inhibitory concentration (MIC) values were reported as follows:

CompoundBacterial StrainMIC (µg/mL)
Compound AE. coli12.5
Compound BB. subtilis25

These results suggest that modifications in the structure can significantly influence antimicrobial potency.

Anticancer Activity

In vitro assays demonstrated that the compound exhibits significant cytotoxic effects on various cancer cell lines:

Cell LineIC50 (µM)
MCF-7 (breast cancer)10.5
HCT116 (colon cancer)8.2

The mechanism involves triggering apoptosis as evidenced by increased caspase-3/7 activity.

Case Studies

Case Study 1: Inhibition of BRD4
Research involving virtual screening identified similar compounds that inhibit BRD4, a protein implicated in cancer progression. The binding affinity was assessed through molecular docking studies, revealing strong interactions between the triazole scaffold and BRD4's binding site.

Case Study 2: Antimicrobial Efficacy
A series of derivatives were synthesized and tested for their antimicrobial properties against Xanthomonas campestris. Results indicated that specific substitutions on the triazole ring enhanced antibacterial activity significantly compared to unsubstituted analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.